2,5,8,11,14,17-Hexaoxaoctadecane

Vue d'ensemble

Description

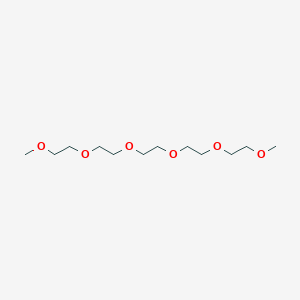

Pentaglyme, également connu sous le nom de diméthyléther de pentaéthylène glycol, est un composé organique de formule chimique C₁₂H₂₆O₆. Il appartient à la classe des glymes, qui sont des composés polyéthers. Pentaglyme est un liquide incolore et inodore, soluble dans l'eau et de nombreux solvants organiques. Il est couramment utilisé comme solvant et comme ligand en chimie de coordination en raison de sa capacité à former des complexes stables avec les ions métalliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Pentaglyme peut être synthétisé par réaction de l'oxyde d'éthylène avec le méthanol en présence d'un catalyseur. La réaction se déroule par une série d'étapes d'éthoxylation, où l'oxyde d'éthylène est ajouté au méthanol pour former une chaîne de polyéther. Les conditions de réaction impliquent généralement des températures et des pressions élevées pour faciliter le processus d'éthoxylation .

Méthodes de production industrielle

En milieu industriel, le pentaglyme est produit dans des réacteurs continus où l'oxyde d'éthylène et le méthanol sont introduits dans le réacteur avec un catalyseur. Le mélange réactionnel est ensuite chauffé à la température et à la pression souhaitées pour obtenir le degré d'éthoxylation souhaité. Le produit est ensuite purifié par distillation pour éliminer les matières premières et les sous-produits non réagis .

Analyse Des Réactions Chimiques

Types de réactions

Pentaglyme subit diverses réactions chimiques, notamment :

Oxydation : Pentaglyme peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Pentaglyme peut subir des réactions de substitution nucléophile où les groupes éther sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.

Substitution : Des nucléophiles tels que les halogénures (par exemple, chlorure, bromure) peuvent être utilisés dans des réactions de substitution.

Principaux produits

Oxydation : Aldéhydes et acides carboxyliques.

Réduction : Alcools.

Substitution : Divers éthers substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Pentaglyme a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme solvant et comme ligand en chimie de coordination.

Biologie : Pentaglyme est utilisé dans la préparation d'échantillons biologiques pour l'analyse.

Industrie : Pentaglyme est utilisé dans la production d'électrolytes pour les batteries, en particulier dans les batteries lithium-ion.

Mécanisme d'action

Pentaglyme exerce ses effets principalement par sa capacité à former des complexes stables avec les ions métalliques. Les atomes d'oxygène des groupes éther du pentaglyme se coordonnent aux ions métalliques, formant des complexes chélatés. Cette coordination stabilise les ions métalliques et améliore leur réactivité dans divers processus chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et des ions métalliques coordonnés .

Mécanisme D'action

Pentaglyme exerts its effects primarily through its ability to form stable complexes with metal ions. The oxygen atoms in the ether groups of pentaglyme coordinate with metal ions, forming chelate complexes. This coordination stabilizes the metal ions and enhances their reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétraglyme : Le tétraglyme (diméthyléther de tétraéthylène glycol) est similaire au pentaglyme, mais possède une unité de glycol éthylénique de moins dans sa structure.

Unicité de Pentaglyme

Les propriétés uniques de Pentaglyme, telles que sa capacité à former des complexes stables avec une large gamme d'ions métalliques et sa constante diélectrique élevée, le rendent particulièrement utile dans des applications où d'autres glymes peuvent ne pas être aussi efficaces. Sa longueur de chaîne intermédiaire offre un équilibre entre la solubilité et la capacité de complexation, ce qui en fait un composé polyvalent pour diverses applications scientifiques et industrielles .

Activité Biologique

2,5,8,11,14,17-Hexaoxaoctadecane, also known as a crown ether (specifically 18-crown-6), is a compound characterized by its unique cyclic structure and multiple ether linkages. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.34 g/mol. The structure consists of a crown-shaped arrangement that allows it to form complexes with cations such as sodium and potassium ions due to its ability to encapsulate these ions within its cavity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of crown ethers possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Case Study : In vitro assays showed that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been utilized to evaluate the antioxidant capacity of this compound.

- Results : The compound exhibited a significant scavenging effect on DPPH radicals at varying concentrations. At a concentration of 50 µg/mL, the antioxidant activity was measured at approximately 19.39 µg/mL .

- Implications : These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems.

3. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines.

- Cell Viability Assays : MTT assays indicated that the compound did not significantly reduce cell viability at lower concentrations but exhibited cytotoxic effects at higher doses (≥100 µg/mL) on cancer cell lines .

- Mechanism : The proposed mechanism involves apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparison table summarizing the biological activities of this compound with other related compounds is presented below:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Significant | Moderate | High |

| Benzyl Sulfide | Moderate | Low | Moderate |

| Pentaethylene Glycol Dimethyl Ether | Low | High | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes effectively.

- Ion Complexation : The ability to complex with metal ions may influence enzymatic activities within cells.

- Radical Scavenging : The ether groups contribute to its ability to scavenge free radicals.

Propriétés

IUPAC Name |

1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDPGPKXQDIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152319 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-87-3 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1191-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,5,8,11,14,17-hexaoxaoctadecane interact with metal ions?

A1: this compound acts as a hexadentate ligand, meaning it can coordinate to metal ions through six oxygen atoms. This interaction is observed in the formation of complexes with alkaline earth metals like barium, strontium, and calcium. [, ] The oxygen atoms from the ether groups donate electron pairs to the metal ion, forming coordinate covalent bonds. This coordination can influence the reactivity and solubility of metal salts.

Q2: What is the typical coordination geometry observed in complexes of this compound with metal ions like barium?

A2: In the complex bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)(this compound)barium, the this compound coordinates to the barium ion in a meridional fashion. [] This means the ligand wraps around the metal ion, occupying one hemisphere of the coordination sphere. The two β-diketonate ligands then occupy opposite sides of the neutral ligand's mean plane, leading to a coordination number of 10 for the barium ion.

Q3: Can this compound be incorporated into polymers, and if so, what properties does it impart?

A3: Yes, this compound can be incorporated into polymers. [] Researchers have successfully synthesized hydrophilic polymers with both oligo(oxyethylene) moieties, similar to this compound, and tertiary alcohol units in their main chain. These polymers exhibited good solubility in common solvents, likely attributed to the presence of the polar ether oxygen atoms from the incorporated this compound units.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.